3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
3-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-5-4-11-8-14(9-12-6-7-20(16)17(11)12)19-18(23)13-2-1-3-15(10-13)21(24)25/h1-3,8-10H,4-7H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCMMFLRCJCPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a diketone, under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric and sulfuric acids.
Formation of the Benzamide Moiety: This step involves the reaction of the nitro-substituted pyrroloquinoline with benzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position of the benzamide moiety can undergo reduction to form an amine derivative. This reaction is critical for modifying the compound's electronic properties and enhancing its bioavailability.
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Reagents : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like tin(II) chloride in acidic media.
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Mechanism : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages.
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Product : 3-Amino-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide.
Hydrolysis of the Amide Bond
The amide bond linking the benzamide and pyrroloquinoline moieties can be hydrolyzed under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 3-nitrobenzoic acid and the pyrroloquinoline amine.
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Basic Hydrolysis : NaOH or KOH in aqueous ethanol produces the carboxylate salt and free amine.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient benzene ring (due to the nitro group) undergoes EAS at the meta position relative to the nitro group:
Reactivity of the 4-Oxo Group
The ketone in the tetrahydroquinoline core participates in nucleophilic addition and reduction reactions:
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Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming 4-hydroxy-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives.
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Enolate Formation : LDA or NaH generates an enolate, enabling alkylation or aldol condensation at the α-position .
Functionalization of the Pyrroloquinoline Core
The fused pyrrolidine-quinoline system undergoes selective modifications:
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The nitro group could participate in redox reactions, while the benzamide moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations:
- Nitro vs.
- Ring Modifications: Pyrano-fused derivatives (e.g., compound 22) exhibit altered conformational rigidity, which may affect binding pocket compatibility .
- Hybrid Systems: Thiazolidinone-containing analogs (e.g., ) demonstrate how exocyclic double bonds (C=N, C=C) influence isomerism and bioactivity, though the target compound lacks such features .
Key Observations:
- The target compound’s nitro group may necessitate nitration steps, which could lower yields compared to halogenation or alkylation .
- Nickel-catalyzed methods (e.g., ) achieve moderate yields (59–64%) for benzamide derivatives but require stoichiometric transmetalation agents .
Spectroscopic and Physicochemical Data
- IR Spectroscopy: Amide C=O stretches (~1650–1700 cm⁻¹) and nitro NO₂ asymmetrical/symmetrical vibrations (~1520 and 1350 cm⁻¹) are expected .
- NMR: The pyrroloquinolinone core protons resonate between δ 1.5–3.5 ppm (aliphatic H) and δ 6.5–8.5 ppm (aromatic H). Nitro-substituted benzamides show deshielded aromatic protons near δ 8.0–8.5 ppm .
- Solubility : Nitro groups may reduce aqueous solubility compared to propionamide or hydroxylated analogs .
Biological Activity
3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure and Synthesis
The compound features a nitro group and a benzamide moiety attached to a heterocyclic pyrroloquinoline structure. The synthesis typically involves multi-step organic reactions:
- Cyclization : Formation of the pyrroloquinoline core.
- Nitration : Introduction of the nitro group using nitrating agents.
- Amidation : Formation of the benzamide moiety via reaction with benzoyl chloride or similar reagents.
These steps are critical for achieving high yields and purity in the final product .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors.
- Signal Transduction Interference : The compound might disrupt cellular signaling pathways, affecting overall cellular responses .
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that benzamide derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties .
Antitumor Effects
Preliminary data suggest potential antitumor effects. Compounds with similar structures have been shown to inhibit cell proliferation in human tumor cell lines. For example, derivatives containing the pyrroloquinoline scaffold have been associated with cytotoxicity against cancer cells .
Case Studies
A notable study evaluated the effects of related compounds on dihydrofolate reductase (DHFR), revealing that inhibition of this enzyme could lead to reduced cell growth in cancer models. This suggests that this compound may similarly impact DHFR activity through its structural characteristics .
Data Table: Biological Activities Summary
Q & A
Q. What are the key synthetic pathways for 3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Fischer indole synthesis to construct the pyrroloquinoline core (common in structurally related compounds) .
- Amide coupling (e.g., via HATU or DCC) to introduce the nitrobenzamide moiety.
Critical reaction parameters include: - Temperature control : Higher temperatures (80–120°C) accelerate coupling but risk side reactions like nitro group reduction.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes unwanted hydrolysis .
- Catalysts : Pd-based catalysts may stabilize reactive intermediates during cyclization steps .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of nitro group attachment and distinguishes between keto-enol tautomers in the pyrroloquinoline system .
- HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects trace byproducts (e.g., de-nitrated derivatives) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the fused pyrroloquinoline ring .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
The nitro group is a strong electron-withdrawing substituent:
- Electronic effects : Reduces electron density on the benzamide ring, enhancing electrophilicity at the carbonyl carbon (critical for covalent binding studies).
- Stability : Nitro groups can undergo photodegradation; stability assays under UV/visible light are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
Contradictions often arise from:
- Solvent purity : Trace water in DMF can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
- Temperature gradients : Ensure uniform heating (e.g., microwave-assisted synthesis) for reproducible cyclization .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization via Michael addition) and adjust stoichiometry .
Q. What strategies optimize bioactivity while minimizing off-target effects in cellular assays?
- Derivatization : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to modulate solubility and target affinity .
- Prodrug design : Mask the nitro group with enzymatically cleavable protecting groups (e.g., acetoxymethyl esters) to enhance cell permeability .
- Target engagement assays : Use SPR or thermal shift assays to validate binding to putative targets (e.g., kinases or GPCRs) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., quinoline-binding enzymes) to identify key binding residues .
- MD simulations : Simulate solvation effects on the nitro group’s orientation to assess electrostatic complementarity .
- QSAR models : Corrogate substituent effects (e.g., nitro vs. fluoro) with experimental IC50 values to guide lead optimization .
Q. What are the challenges in analyzing metabolic stability, and how can they be addressed?
- Phase I metabolism : The nitro group may be reduced to an amine in liver microsomes; use LC-HRMS to detect metabolites .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Stability in plasma : Incubate with human plasma and monitor degradation via HPLC at 0, 1, and 4 hours .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Cell line variability : Test in isogenic pairs (e.g., wild-type vs. p53-null) to isolate genetic factors influencing sensitivity .
- Redox status : Nitro compounds may show higher toxicity in cells with elevated NADPH oxidase activity; measure ROS levels .
- Assay interference : Confirm results with orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
Q. Why do crystallography and NMR data sometimes disagree on molecular conformation?
- Solution vs. solid-state : NMR captures dynamic equilibria (e.g., ring puckering), while crystallography provides a static snapshot. Use variable-temperature NMR to probe flexibility .
- Crystallization artifacts : Solvent choice (e.g., DMSO vs. methanol) can stabilize distinct conformers; compare multiple crystal forms .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Amide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents nitro group reduction |
| Coupling Agent | HATU (vs. DCC) | Higher efficiency, fewer byproducts |
| Solvent | Anhydrous DMF | Enhances intermediate solubility |
| Reaction Time | 12–18 hours | Ensures complete conversion |
| Source: Adapted from |
Q. Table 2. Stability of Nitro Group Under Various Conditions
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 7.4, 37°C | 48 | Amine derivative |
| UV light (254 nm) | 2 | Nitroso intermediate |
| Human plasma | 72 | None detected |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
